[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as TFPAM-1, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific subtype of G protein-coupled receptors (GPCRs), known as GABAB receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
Mechanism of Action
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a positive allosteric modulator of GABAB receptors, which means that it enhances the activity of these receptors in the presence of the natural ligand, gamma-aminobutyric acid (GABA). It does this by binding to a specific site on the receptor that is distinct from the GABA binding site, and causing a conformational change that increases the affinity of the receptor for GABA.
Biochemical and Physiological Effects:
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to enhance GABA-mediated inhibition in the central nervous system, leading to a decrease in neuronal excitability and an overall reduction in synaptic transmission. This has potential implications for the treatment of neurological disorders such as epilepsy and anxiety, which are characterized by excessive neuronal activity.
Advantages and Limitations for Lab Experiments
One advantage of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its selectivity for GABAB receptors, which allows for more precise manipulation of these receptors in experimental settings. However, one limitation is its relatively low potency, which may require higher concentrations to achieve desired effects.
Future Directions
There are several potential future directions for research on [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of more potent analogues that could be used in lower concentrations. Another area is the investigation of the effects of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on other GPCR subtypes, which could have implications for the treatment of other neurological disorders. Additionally, the use of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in combination with other drugs or therapies could be explored as a potential treatment strategy.
Synthesis Methods
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a multistep process that involves the reaction of bicyclo[1.1.1]pentane with 2,3,4-trifluorobenzaldehyde, followed by reduction with sodium borohydride and subsequent protection of the resulting alcohol with tert-butyldimethylsilyl chloride. The protected alcohol can then be selectively deprotected with tetra-n-butylammonium fluoride to yield the final product, [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
properties
IUPAC Name |
[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-8-2-1-7(9(14)10(8)15)12-3-11(4-12,5-12)6-16/h1-2,16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKRVEUXGFUKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=C(C=C3)F)F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.